1-(3-Chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol
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Overview
Description
1-(3-Chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 1-(3-Chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol typically involves the reaction of 3-chloro-2-methylphenylhydrazine with ethyl acetoacetate to form the corresponding hydrazone. This intermediate is then cyclized with thiourea under acidic conditions to yield the desired pyrazolopyrimidine . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to improve yield and purity .
Chemical Reactions Analysis
1-(3-Chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas and a palladium catalyst.
Substitution: The chlorine atom can be substituted with nucleophiles such as amines or thiols under basic conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(3-Chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins . This inhibition can disrupt signaling pathways involved in cell proliferation, inflammation, or microbial growth .
Comparison with Similar Compounds
1-(3-Chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol can be compared with other pyrazolopyrimidine derivatives, such as:
1-(3-Chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-amine: Similar structure but with an amine group instead of a thiol group, which may affect its reactivity and biological activity.
1-(3-Chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-methanol: Contains a hydroxyl group, which can influence its solubility and interaction with biological targets.
1-(3-Chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid: The carboxylic acid group can impact its acidity and potential for forming salts.
These comparisons highlight the unique properties of this compound, such as its thiol group, which can participate in specific chemical reactions and interactions with biological targets .
Properties
Molecular Formula |
C12H9ClN4S |
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Molecular Weight |
276.75 g/mol |
IUPAC Name |
1-(3-chloro-2-methylphenyl)-7H-pyrazolo[3,4-d]pyrimidine-4-thione |
InChI |
InChI=1S/C12H9ClN4S/c1-7-9(13)3-2-4-10(7)17-11-8(5-16-17)12(18)15-6-14-11/h2-6H,1H3,(H,14,15,18) |
InChI Key |
KFPNWENMYFDJSK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2C3=C(C=N2)C(=S)N=CN3 |
Origin of Product |
United States |
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